Vildagliptin Carboxy Acid Metabolite Trifluoroacetate

Description

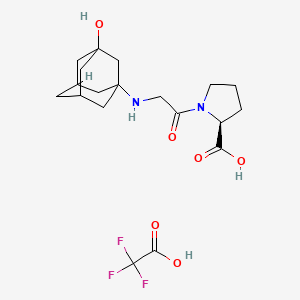

Vildagliptin Carboxy Acid Metabolite Trifluoroacetate is a trifluoroacetate salt derivative of the primary metabolite of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in type 2 diabetes management. The trifluoroacetate moiety enhances the compound’s solubility and stability, making it suitable for analytical and synthetic applications .

Properties

IUPAC Name |

(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7)/t11?,12?,13-,16?,17?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSYESQESYWANO-CSDSSYKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565453-41-0 | |

| Record name | L-Proline, N-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-, mono(trifluoroacetate) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565453-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Alkaline Hydrolysis Method

One of the most direct and efficient approaches for preparing vildagliptin carboxylic acid metabolite involves alkaline hydrolysis of the parent compound. Research indicates that vildagliptin can undergo complete conversion to an amide intermediate and subsequently to the carboxylic acid sodium salt under controlled alkaline conditions.

For optimal results in alkaline hydrolysis, specific reaction parameters must be maintained:

- Sodium hydroxide concentration should be precisely maintained at 0.01 M

- Reaction duration should be limited to 5 minutes to prevent over-hydrolysis

- The reaction should be conducted at room temperature

- Subsequent acidification with trifluoroacetic acid produces the trifluoroacetate salt

This method offers advantages of simplicity and relatively mild conditions, making it suitable for both research and potentially larger-scale preparations.

Acid-Catalyzed Hydrolysis

An alternative approach for synthesizing the carboxylic acid metabolite involves acid-catalyzed hydrolysis of the nitrile group in vildagliptin. This method typically proceeds through similar intermediate stages as alkaline hydrolysis but under acidic conditions. The process can be controlled to yield the desired carboxylic acid metabolite, which can then be converted to the trifluoroacetate salt.

Acid hydrolysis presents certain advantages over basic conditions for specific applications, particularly when selectivity toward certain functional groups is required. However, the reaction conditions must be carefully monitored to prevent the formation of unwanted byproducts such as diketopiperazine, which has been identified as a degradation product under acidic conditions.

Direct Synthetic Method

While direct de novo synthesis methods for vildagliptin carboxylic acid metabolite are less commonly reported in literature, theoretical approaches could involve synthesizing a vildagliptin analog with a pre-installed carboxylic acid functionality rather than the nitrile group. This approach would circumvent the hydrolysis step, potentially offering more direct access to the target compound.

Such direct synthetic routes would likely involve similar key intermediates to those used in vildagliptin synthesis, such as protected pyrrolidine derivatives and 3-hydroxyadamantane-1-amine components, but with modified functional group manipulation strategies.

Optimization Parameters for Preparation

Reaction Condition Optimization

The preparation of vildagliptin carboxylic acid metabolite trifluoroacetate requires precise control of several reaction parameters to maximize yield and purity. Critical factors that influence the outcome include:

- Temperature control: Maintaining appropriate reaction temperature is crucial, as elevated temperatures may accelerate hydrolysis but potentially lead to unwanted side reactions

- pH monitoring: Strict pH control is essential for directing the reaction pathway toward the desired carboxylic acid metabolite

- Reaction time: Optimal duration varies depending on the method employed; excessive reaction times can lead to degradation products

- Solvent selection: The choice of solvent system significantly impacts reaction efficiency and product isolation

Optimization of these parameters requires systematic evaluation to determine the ideal conditions for specific preparation methods.

Analytical Methods for Characterization

Spectroscopic Techniques

Comprehensive characterization of vildagliptin carboxylic acid metabolite trifluoroacetate requires application of multiple spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR provide structural confirmation and purity assessment

- Infrared (IR) spectroscopy: Particularly valuable for confirming the presence of the carboxylic acid functional group

- Mass spectrometry (MS): Essential for molecular weight confirmation and fragment analysis

- UV-Visible spectroscopy: Useful for quantitative analysis in certain applications

These complementary techniques provide a complete spectroscopic profile, enabling confident structural verification and purity assessment.

Chromatographic Analysis

Chromatographic methods play a crucial role in both the analysis and quality control of vildagliptin carboxylic acid metabolite:

- High-Performance Liquid Chromatography (HPLC): The predominant method for purity determination, frequently employing reversed-phase conditions

- Thin Layer Chromatography (TLC): Valuable for reaction monitoring, with typical mobile phase systems including 5% methanol in dichloromethane

- Gas Chromatography (GC): Applied in specific cases, particularly for the analysis of volatile impurities

Development of validated chromatographic methods is essential for ensuring consistent quality in preparation processes.

Scale-Up Considerations and Industrial Applications

Process Development Challenges

Scaling up the preparation of vildagliptin carboxylic acid metabolite trifluoroacetate from laboratory to industrial scale presents several challenges that must be addressed:

- Heat management: Exothermic reactions, particularly during hydrolysis steps, require effective heat dissipation systems

- Mixing efficiency: Ensuring homogeneous reaction conditions becomes increasingly difficult at larger scales

- Material handling: Safe management of reagents, particularly trifluoroacetic acid, demands appropriate engineering controls

- Process consistency: Maintaining reaction parameter precision across scaled-up batches is essential for consistent quality

Effective scale-up strategies require careful process engineering and validation to ensure consistent product quality.

Quality Control Parameters

For industrial or large-scale preparation of vildagliptin carboxylic acid metabolite trifluoroacetate, robust quality control protocols must be established, focusing on:

- Chemical purity: Typically assessed through validated HPLC methods, with acceptance criteria exceeding 99%

- Structural confirmation: Verification of molecular identity through spectroscopic techniques

- Residual solvent analysis: Determination of residual solvents according to pharmaceutical guidelines

- Stability assessment: Evaluation of product stability under defined storage conditions

Implementation of comprehensive quality control strategies ensures consistency across multiple production batches.

Chemical Reactions Analysis

Key Hydrolysis Reaction

The primary metabolic pathway involves hydrolysis at the cyano group:

Reaction :

Conditions :

This reaction accounts for 57% of vildagliptin’s metabolic clearance . The trifluoroacetate salt is subsequently formed during purification .

Degradation Pathways and Byproducts

Under stress conditions, the carboxy acid metabolite exhibits instability:

Notes :

-

Lactose (excipient) accelerates amide and diketopiperazine formation .

-

Metformin in combined formulations promotes cyclic amidine derivatives under moisture .

Analytical Characterization

HPLC Methods :

Mass Spectrometry :

Biological Implications

The metabolite induces pro-inflammatory genes (S100A8, S100A9, TNF-α) in hepatoma (HepG2) and monocytic (HL-60) cells at therapeutic concentrations (1 μM) . This activity is structure-dependent and not linked to DPP-4 inhibition .

Synthetic Relevance

While vildagliptin synthesis involves cyanation and amino substitution , the metabolite forms spontaneously under physiological conditions. Optical purity is preserved during hydrolysis, with 99.74% enantiomeric excess confirmed via polarimetry .

Scientific Research Applications

M20.7 has been identified as a potent inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, making it essential for understanding drug interactions in therapeutic settings .

Metabolic Pathways

The metabolism of vildagliptin leads to the formation of M20.7, which undergoes further transformations in the body. Understanding these metabolic pathways is critical for evaluating the safety and efficacy of vildagliptin and its metabolites.

Key Metabolic Insights:

- Absorption and Excretion : Vildagliptin is absorbed rapidly and metabolized primarily in the liver, with M20.7 being one of the major metabolites detected in human plasma .

- Impact on Liver Function : Studies have shown that M20.7 can induce liver injury markers in animal models, suggesting a need for caution in its therapeutic use .

Research Applications

M20.7's role extends beyond its metabolic profile; it has been utilized in various research contexts:

- Drug Interaction Studies : Due to its inhibitory effects on cytochrome P450 enzymes, M20.7 is used to study potential drug-drug interactions, particularly in polypharmacy scenarios common among diabetic patients.

- Inflammation Research : The metabolite has been implicated in modulating inflammatory responses, making it a candidate for studies focused on chronic inflammatory conditions .

Case Studies

- Liver Injury Mechanism : A study demonstrated that M20.7 significantly increased the expression of S100A8 and S100A9 genes in HepG2 cells, indicating its involvement in liver inflammation and potential injury mechanisms .

- Cytotoxicity Assessment : Research involving HL-60 cells showed that M20.7 could enhance the release of inflammatory markers like TNF-α, highlighting its role in immune response modulation .

Safety Profile

While M20.7 shows promise in various applications, its safety profile remains a concern:

Mechanism of Action

The mechanism of action of vildagliptin carboxylic acid metabolite involves its interaction with DPP-4, an enzyme that degrades incretin hormones . By inhibiting DPP-4, the compound increases the levels of active incretin hormones, which in turn enhance insulin secretion and decrease glucagon release . This helps to regulate blood glucose levels in individuals with type 2 diabetes mellitus .

Comparison with Similar Compounds

Comparison with Structurally Analogous Trifluoroacetate Salts

Structural and Functional Group Analysis

The trifluoroacetate group (-CF₃COO⁻) is a common feature in the following compounds, influencing their electronic and steric properties:

Reactivity and Stability

- Electrophilicity: Desmethoxy Gatifloxacin Trifluoroacetate exhibits pronounced electrophilicity due to electron-withdrawing effects of the trifluoroacetate group, promoting nucleophilic attacks in biological systems . This property is less pronounced in the flavanone derivative, where the trifluoroacetate primarily enhances solubility for analytical purposes .

- Hydrophobicity: The trifluoroacetate group increases lipid partitioning in all three compounds, but the flavanone derivative’s aromatic system further amplifies hydrophobic interactions .

- Fluorine Effects: Fluorine atoms in trifluoroacetate modulate electronic environments, stabilizing negative charges and improving metabolic resistance. This is critical for the Vildagliptin metabolite’s prolonged activity compared to non-fluorinated analogues .

Research Findings and Limitations

- Shared Traits : All three compounds leverage trifluoroacetate for improved solubility and analytical handling. However, their core structures dictate divergent biological roles—antidiabetic, antibacterial, and phytochemical .

- Data Gaps : Detailed pharmacokinetic or toxicity profiles for this compound are absent in the provided evidence, necessitating reliance on inferences from structural analogues.

Biological Activity

Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily used in the management of type 2 diabetes mellitus. Its biological activity is significantly influenced by its metabolites, particularly the vildagliptin carboxy acid metabolite trifluoroacetate (also known as M20.7). This article delves into the biological activity of this metabolite, highlighting its molecular mechanisms, effects on gene expression, and implications for liver health.

Overview of Vildagliptin and Its Metabolite

Vildagliptin is administered orally and functions by inhibiting DPP-4, an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism. The carboxylic acid metabolite of vildagliptin, M20.7, is formed through metabolic processes in the liver and has been identified as a significant contributor to the drug's therapeutic effects and potential side effects .

Research indicates that vildagliptin and its metabolite M20.7 induce changes in gene expression associated with inflammation and liver injury. A study utilizing microarray analysis demonstrated that treatment with vildagliptin resulted in significant regulation of hepatic genes related to inflammation, including S100A8 , S100A9 , and TNF-α . These genes are known to be involved in inflammatory responses and have been implicated in drug-induced liver injury .

Gene Expression Changes

The following table summarizes key genes affected by vildagliptin and M20.7 treatment:

| Gene | Fold Change (Vildagliptin) | Fold Change (M20.7) | Role in Inflammation |

|---|---|---|---|

| S100A8 | >5-fold | >5-fold | Promotes inflammation |

| S100A9 | >5-fold | >5-fold | Involved in immune response |

| TNF-α | Increased | Increased | Mediates inflammatory response |

In Vitro Studies

In vitro studies using human cell lines such as HepG2 (liver) and HL-60 (monocytic) have shown that vildagliptin and M20.7 can significantly enhance the mRNA expression levels of inflammation-associated genes at concentrations as low as 1 μM. Notably, the release of S100A8/A9 complex from HL-60 cells was markedly elevated following treatment with vildagliptin compared to controls .

Release of Inflammatory Markers

The following data illustrates the concentration of S100A8/A9 complex released from HL-60 cells treated with varying concentrations of vildagliptin:

| Treatment Concentration (μM) | S100A8/A9 Complex (pg/mL) |

|---|---|

| Control | 355 ± 102 |

| 1 | 588 ± 171 |

| 10 | 731 ± 72 |

| 100 | 1982 ± 403 |

These results indicate that vildagliptin significantly increases the release of inflammatory markers in a dose-dependent manner .

Implications for Liver Health

The induction of inflammatory gene expression by vildagliptin and its metabolite suggests potential implications for liver health. The upregulation of S100 proteins has been associated with various liver injuries, indicating that while vildagliptin is effective for glycemic control, it may also pose risks for hepatotoxicity under certain conditions .

Case Studies

In clinical settings, patients treated with vildagliptin have reported varying degrees of liver enzyme elevation, prompting further investigation into the long-term effects of M20.7 on liver function. Monitoring liver enzymes during therapy is recommended to mitigate potential risks associated with increased inflammatory markers.

Q & A

Q. What analytical methods are recommended for identifying and quantifying VCAM-TFA in biological matrices?

VCAM-TFA can be characterized using liquid chromatography-mass spectrometry (LC-MS) due to its high sensitivity for polar metabolites. For quantification, isotope dilution techniques (e.g., using deuterated analogs) improve accuracy by correcting for matrix effects. Structural confirmation requires nuclear magnetic resonance (NMR), but trifluoroacetate (TFA) counterions may complicate spectral interpretation due to signal splitting . To mitigate this, consider lyophilization under basic conditions to remove volatile TFA prior to NMR analysis .

Q. How is VCAM-TFA synthesized for use as a reference standard?

A validated synthesis route involves β-O-glucosidation of vildagliptin using triflic acid (TfOH) as a stereoselective promoter. Key steps include:

- Crystallization of intermediates to isolate pure α-forms (e.g., compound 6 in ).

- Deprotection under controlled acidic conditions to avoid degradation of the carboxy acid group. This method achieves an 11.3% overall yield with high stereochemical fidelity .

Q. Why is VCAM-TFA classified as an impurity in vildagliptin formulations?

VCAM-TFA arises during drug metabolism and may co-elute with other process-related impurities. Regulatory guidelines require monitoring such metabolites to assess batch consistency and safety. Its presence above threshold limits (e.g., ICH Q3B) necessitates quantification via reverse-phase HPLC with UV detection at 210 nm, optimized to resolve TFA-related peaks .

Advanced Research Questions

Q. How can researchers resolve spectral interference from trifluoroacetate in NMR characterization of VCAM-TFA?

TFA’s strong and signals (e.g., δ ~11.5 ppm for ) can mask critical metabolite peaks. Strategies include:

- Deuterated solvents : Use DO or CDOD to shift residual proton signals.

- Ion-exchange chromatography : Replace TFA with non-interfering counterions (e.g., acetate).

- Cryoprobe NMR : Enhances sensitivity for low-concentration analytes in complex matrices .

Q. What experimental design considerations are critical for studying VCAM-TFA’s pharmacokinetic (PK) profile?

- Species-specific metabolism : Rodents may exhibit faster glucuronidation than humans, necessitating cross-species validation.

- Dose proportionality : Non-linear PK at high doses may indicate saturation of metabolic enzymes (e.g., CYP450).

- Matrix effects : Use anticoagulants like EDTA to stabilize VCAM-TFA in plasma, avoiding heparin-induced precipitation .

Q. How should contradictory data on VCAM-TFA’s stability be addressed?

Discrepancies in stability studies (e.g., pH-dependent degradation rates) often stem from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.